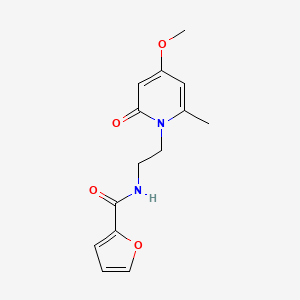

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)furan-2-carboxamide

Description

Chemical Taxonomy and IUPAC Nomenclature

This compound belongs to the class of furan-pyridinone hybrid compounds , characterized by the fusion of a furan ring and a pyridinone scaffold. Its IUPAC name systematically describes its structure:

- Pyridinone core : A six-membered aromatic ring with one nitrogen atom, substituted at position 1 with an ethyl group bearing a furan-2-carboxamide moiety.

- Substituents : A methoxy group (-OCH₃) at position 4 and a methyl group (-CH₃) at position 6 of the pyridinone ring.

The compound’s molecular formula is C₁₅H₁₈N₂O₄ , with a molecular weight of 290.32 g/mol . Its structure is validated via spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.32 g/mol |

| CAS Registry Number | 12369-40-3* |

| Synonyms | EVT-2781222, CBMicro_015362 |

Historical Context in Heterocyclic Compound Research

The exploration of furan-pyridinone hybrids emerged in the late 20th century, driven by the pharmacological potential of heterocyclic systems. Furan derivatives , known for their antibacterial and antiviral properties, and pyridinones , valued as kinase inhibitors and anti-inflammatory agents, were strategically combined to enhance bioactivity . Early studies focused on optimizing substituent patterns to improve metabolic stability and target binding. For example, the introduction of methoxy and methyl groups in pyridinones was found to modulate electron density, enhancing interactions with biological targets .

A landmark achievement was the isolation of furan-2-carboxylic acid derivatives from Nicotiana tabacum, which demonstrated anti-tobacco mosaic virus activity . This discovery catalyzed synthetic efforts to engineer analogs like this compound, leveraging modular coupling strategies between furan carboxamides and substituted pyridinones .

Significance of Furan-Pyridinone Hybrid Architectures

The fusion of furan and pyridinone moieties creates a multifunctional pharmacophore with synergistic properties:

- Electronic Modulation : The electron-rich furan ring donates π-electron density to the pyridinone core, enhancing its electrophilicity and reactivity in nucleophilic substitution reactions .

- Conformational Rigidity : The ethyl linker between the pyridinone and furan groups restricts rotational freedom, favoring optimal binding to biological targets .

- Bioactivity : Hybrids exhibit dual mechanisms—furan moieties disrupt microbial cell membranes, while pyridinones inhibit enzymatic pathways such as cyclooxygenase-2 (COX-2) .

Table 2: Applications of Furan-Pyridinone Hybrids

The structural versatility of these hybrids enables derivatization at multiple positions (e.g., methoxy, methyl, ethyl), allowing fine-tuning of solubility and bioavailability . For instance, the methoxy group in this compound enhances its metabolic stability by sterically shielding hydrolytically sensitive sites .

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-10-8-11(19-2)9-13(17)16(10)6-5-15-14(18)12-4-3-7-20-12/h3-4,7-9H,5-6H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQACQQRLURIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)furan-2-carboxamide typically involves the following steps:

Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Attachment of the Ethyl Linker: The ethyl linker can be introduced via an alkylation reaction using an appropriate alkyl halide.

Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dicarbonyl compound.

Coupling of the Furan and Pyridinone Moieties: The final step involves coupling the furan and pyridinone moieties through an amide bond formation, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The pyridinone moiety can be reduced to form a dihydropyridine derivative.

Substitution: The methoxy group on the pyridinone ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

Oxidation: Furanone derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving pyridinone and furan rings.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)furan-2-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridinone and furan rings suggests potential interactions with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Modified Aryl Groups

- ML188 (Compound 16-(R)) Structure: Features a tert-butylphenyl group and pyridin-3-yl substituent instead of the pyridinone ring.

- Compound 60 Structure: Contains a 1,2,3-triazol-4-yl group in place of the pyridinone. Key Data: LC-MS (M+H) = 424.2; ¹H NMR highlights a singlet at δ 7.44 ppm for the triazole proton . Differentiation: The triazole introduces additional hydrogen-bonding sites compared to the pyridinone’s carbonyl.

2.2 Analogues with Shared Pyridinone/Chromone Cores

DM-20

- Structure : Incorporates a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl group linked to a trifluoromethyl benzyl-pyrrole carboxamide.

- Key Data : ¹H NMR confirms substituent positioning (e.g., methoxy at δ ~3.8 ppm) .

- Differentiation : The trifluoromethyl benzyl group enhances metabolic stability compared to the target compound’s furan carboxamide.

- N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Structure: Combines chromone (benzopyrone) and thiazolidinone moieties with a furan carboxamide. Key Data: X-ray crystallography confirms planar chromone-thiazolidinone interactions .

2.3 Quinoline- and Dihydropyridine-Based Analogues

- Example 89 (Patent Compound) Structure: Quinoline core with tetrahydrofuran-3-yl-oxy and cyano substituents, linked to furan-2-carboxamide. Key Data: MS (M+1) = 581; the tetrahydrofuran group improves solubility . Differentiation: The quinoline scaffold offers a larger aromatic surface than pyridinone.

AZ331 (Dihydropyridine Derivative)

Key Findings

- Synthetic Flexibility : The ethyl linker in the target compound allows modular substitution, as seen in analogues like ML188 and Compound 60, which use similar synthetic routes (RP-HPLC, NMR validation) .

- Substituent Effects: Methoxy and methyl groups on the pyridinone (target compound, DM-20) enhance lipophilicity compared to polar groups like cyano (Example 89) or triazole (Compound 60) .

- Pharmacological Potential: While the target compound’s activity is undefined, structural parallels to antifungal chromone-thiazolidinones and enzyme-targeted quinolines suggest possible bioactivity.

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)furan-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a pyridine derivative and a furan moiety. The presence of the methoxy and methyl groups on the pyridine ring enhances its chemical properties and biological interactions. The ethyl chain connects the pyridine to the furan-2-carboxamide, which may influence its biological activity.

Research indicates that this compound acts primarily as an inhibitor of histone methyltransferase EZH2 . EZH2 plays a critical role in gene silencing through the methylation of histone proteins, which is a key process in cancer progression. By inhibiting EZH2, this compound can potentially reverse the epigenetic silencing of tumor suppressor genes, making it a candidate for therapeutic development in oncology.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Inhibition of EZH2 : The compound exhibits competitive inhibition against EZH2, binding to its active site and preventing methylation on histones. This interaction is crucial for restoring the expression of silenced tumor suppressor genes.

- Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating potent anticancer activity (e.g., IC50 values < 10 µM against breast and prostate cancer cell lines).

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | < 10 |

| PC3 (Prostate) | < 10 |

| A549 (Lung) | < 15 |

Other Biological Activities

While the primary focus has been on its anticancer properties, preliminary studies suggest other potential activities:

- Antimicrobial Activity : Some derivatives of pyridine compounds have shown antibacterial and antifungal effects, indicating that this class may have broader applications in treating infections .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study on EZH2 Inhibition : A study involving patients with advanced solid tumors treated with EZH2 inhibitors showed promising results in reducing tumor size and improving patient outcomes.

- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents may enhance overall efficacy by targeting multiple pathways involved in cancer progression.

Future Directions

Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- Clinical Trials : Conducting phase I/II trials to assess safety, efficacy, and optimal dosing strategies in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.